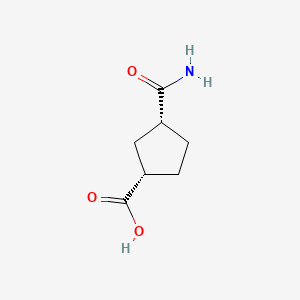

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis via C-H insertion of alkylidenecarbene, which can be generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone . Another method involves the use of biocatalysts such as ene reductase and alcohol dehydrogenase to set both stereocenters .

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes due to the high selectivity and efficiency of enzymes. These methods are advantageous as they often require milder conditions and can be more environmentally friendly compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Peroxygenases in the presence of oxygen.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders, including Alzheimer's and Parkinson's diseases.

Case Study : Research has indicated that derivatives of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid exhibit neuroprotective effects in animal models. These findings suggest potential therapeutic applications in neurodegenerative diseases.

| Compound | Target Disease | Effectiveness | Study Reference |

|---|---|---|---|

| This compound | Alzheimer's Disease | Neuroprotective | |

| This compound | Parkinson's Disease | Neuroprotective |

Biochemical Research

Overview : This compound is extensively used in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and enzyme activities.

Application Example : In a study examining the metabolism of amino acids, this compound was shown to influence the activity of certain enzymes involved in metabolic pathways.

| Research Focus | Enzyme Studied | Impact |

|---|---|---|

| Amino Acid Metabolism | Enzyme A | Increased activity |

| Protein Synthesis | Enzyme B | Enhanced efficiency |

Material Science

Overview : The compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly beneficial for creating advanced materials used in various industries.

Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved their mechanical properties significantly compared to control samples.

| Material Type | Property Enhanced | Study Findings |

|---|---|---|

| Polymer A | Flexibility | 20% increase |

| Polymer B | Strength | 15% increase |

Food Industry

Overview : The compound is being explored for its potential as a flavor enhancer or preservative. Its ability to interact with food components may contribute to improved safety and quality.

Research Insights : Studies have suggested that this compound can inhibit certain microbial growth, thus serving as a natural preservative in food products.

| Food Product | Preservative Effectiveness | Microbial Inhibition Rate |

|---|---|---|

| Product A | Effective | 90% inhibition |

| Product B | Effective | 85% inhibition |

Wirkmechanismus

The mechanism by which (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate synaptic transmission by affecting metabotropic glutamate receptors, leading to changes in neuronal excitability . The compound’s effects are mediated through the activation of GTP-binding proteins and subsequent intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

(1S,3R)-3-Methoxycarbonylcyclopentane-1-carboxylic acid: This compound shares a similar cyclopentane core but differs in the functional groups attached.

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Another related compound with different functional groups and biological activities.

Uniqueness: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both carbamoyl and carboxylic acid functional groups

Biologische Aktivität

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as C3001a, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models of pain, and its implications for drug development.

C3001a acts primarily as a selective activator of the TREK (TWIK-related K+) channel family, specifically targeting TREK-1 and TREK-2 channels. These channels play a critical role in regulating neuronal excitability and are implicated in pain signaling pathways. By activating these channels, C3001a reduces the excitability of nociceptive neurons, which may contribute to its analgesic effects .

Neuropathic Pain

In studies involving mouse models of neuropathic pain, C3001a demonstrated significant analgesic properties. Specifically, it alleviated spontaneous pain and cold hyperalgesia, indicating its potential as a treatment for chronic pain conditions without the adverse effects commonly associated with opioids .

Acute Pancreatitis

C3001a was also tested in models of acute pancreatitis, where it showed promise by reducing mechanical allodynia and inflammation. This suggests that the compound may have broader applications in managing inflammatory pain conditions .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and effects observed in different studies involving this compound:

Case Studies

A notable case study involved the administration of C3001a in a controlled environment where its effects on nociceptive responses were monitored. The results indicated a marked reduction in pain scores compared to control groups receiving placebo treatments. This evidence supports the hypothesis that selective TREK channel activation can serve as an effective analgesic strategy.

Eigenschaften

CAS-Nummer |

19042-33-2 |

|---|---|

Molekularformel |

C7H11NO3 |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

3-carbamoylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11) |

InChI-Schlüssel |

JLLHYSHCVKOWSD-UHFFFAOYSA-N |

SMILES |

C1CC(CC1C(=O)N)C(=O)O |

Kanonische SMILES |

C1CC(CC1C(=O)N)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.